Cas no 876062-39-4 (2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
876062-39-4 structure
Product Name:2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
N.o CAS:876062-39-4
MF:C12H16BFO2
MW:222.063647270203
MDL:MFCD05663874
CID:857880
PubChem ID:12159722
Update Time:2025-07-24

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3,2-DIOXABOROLANE,2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL
    • BM123
    • 1-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 2-Fluorophenylboronic Acid Pinacol Ester
    • 1,3,2-DIOXABOROLANE, 2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
    • RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • BBL102700
    • STL556505
    • AB21994
    • SY051378
    • AM808075
    • AK130092
    • ST24039196
    • F1085
    • V8525
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL
    • 2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 876062-39-4
    • 2-(2-Fluorophenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • EN300-1425761
    • MFCD05663874
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • Z1336745114
    • Y10112
    • 2-fluorophenylboronic acid, pinacol ester, AldrichCPR
    • AS-18067
    • DTXSID20478863
    • CS-W023174
    • AKOS004115185
    • SCHEMBL9786
    • MDL: MFCD05663874
    • Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
    • Chave InChI: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • SMILES: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 222.12300
  • Massa monoisotópica: 222.1227381g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 252
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 18.5

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.05±0.1 g/cm3 (20 ºC 760 Torr)
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 284.6±23.0°C at 760 mmHg
  • Ponto de Flash: 125.9±22.6℃
  • Índice de Refracção: 1.4830 to 1.4870
  • PSA: 18.46000
  • LogP: 2.12490

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informações de segurança

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0197P-5g
2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
876062-39-4 96%
5g
890.44CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0197P-25g
2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
876062-39-4 96%
25g
2883.34CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0197P-1g
2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
876062-39-4 96%
1g
288.33CNY 2021-05-07
Alichem
A019064426-10g
2-Fluorophenylboronic acid pinacol ester
876062-39-4 97%
10g
$163.56 2023-08-31
Alichem
A019064426-25g
2-Fluorophenylboronic acid pinacol ester
876062-39-4 97%
25g
$327.12 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156762-10g
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
10g
¥198.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156762-1g
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
1g
¥49.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156762-250mg
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
250mg
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156762-25G
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
25g
¥396.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156762-5G
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
5g
¥124.90 2023-09-02

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium ethoxide Catalysts: 2772533-30-7 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
Referência
Two β-Diketiminate Zinc Complexes with 1-D Chain and Dinuclear Topologies: Synthesis, Structures, and Catalytic Behavior
Zhang, Liang; et al, European Journal of Inorganic Chemistry, 2022, 2022(20),

Método de produção 2

Condições de reacção
1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene ;  15 h, 160 °C
Referência
Rh-Catalyzed Base-Free Decarbonylative Borylation of Twisted Amides
Bie, Fusheng ; et al, Journal of Organic Chemistry, 2020, 85(23), 15676-15685

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referência
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

Método de produção 4

Condições de reacção
1.1 Solvents: Chloroform ;  3.5 h, reflux
Referência
Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes
Adamczyk-Wozniak, Agnieszka; et al, Inorganic Chemistry Communications, 2011, 14(11), 1753-1755

Método de produção 5

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Referência
Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides
Zhang, Wenzhi; et al, Journal of Organic Chemistry, 2021, 86(23), 17457-17464

Método de produção 6

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Referência
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Método de produção 7

Condições de reacção
1.1 Reagents: Dimethylformamide ,  Oxygen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… ;  1 h, rt
Referência
Piezoelectric Metal-Organic Frameworks Mediated Mechanoredox Borylation and Arylation Reactions by Ball Milling
Ding, Rundong; et al, Chemistry - A European Journal, 2023, 29(20),

Método de produção 8

Condições de reacção
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  rt
Referência
Metal-free, visible light-induced borylation of aryldiazonium salts: a simple and green synthetic route to arylboronates
Yu, Jian; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2625-2628

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridine Solvents: Acetone ,  Water ;  12 h, rt
Referência
Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light
Huang, Chen; et al, Organic Letters, 2019, 21(23), 9688-9692

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
Referência
Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides
Li, Yafei; et al, Organometallics, 2021, 40(4), 482-489

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium methoxide Catalysts: 2924983-97-9 Solvents: Toluene ;  30 min, rt
1.2 12 h, rt → 120 °C
Referência
Syntheses, characterizations and catalytic properties of three zinc complexes and one lithium compound chelated by β-diketiminate ligands
Lu, Yanhua; et al, New Journal of Chemistry, 2023, 47(18), 8933-8941

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  9-[1,1′-Biphenyl]-2-yl-9-phosphabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  24 h, 50 °C
Referência
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ;  25 °C; 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides
Ando, Shin; et al, Journal of Organic Chemistry, 2015, 80(19), 9671-9681

Método de produção 14

Condições de reacção
1.1 Catalysts: (SP-4-1)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]pyridine-κN][(trimethyl… ;  24 h, 80 °C
Referência
Cobalt-Catalyzed C-H Borylation
Obligacion, Jennifer V.; et al, Journal of the American Chemical Society, 2014, 136(11), 4133-4136

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium(1+), [2-[(acetyl-κO)amino]phenyl-κC][tris(tricyclo[3.3.1.13,7]dec-1-yl… Solvents: Tetrahydrofuran ;  24 - 48 h, rt
1.2 Solvents: Water ;  rt
Referência
Room temperature Pd(0)/Ad3P-catalyzed coupling reactions of aryl chlorides with bis(pinacolato)diboron
Dong, Jie; et al, Tetrahedron Letters, 2019, 60(11), 760-763

Método de produção 16

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  24 h
Referência
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Método de produção 17

Condições de reacção
1.1 Solvents: Diethyl ether ;  16 h, rt
Referência
Salt Metathesis: Tetrafluoroborate Anion Rapidly Fluoridates Organoboronic Acids to give Organotrifluoroborates
Lozada, Jerome; et al, Angewandte Chemie, 2023, 62(16),

Método de produção 18

Condições de reacção
1.1 Solvents: Diethyl ether ;  18 h, rt
Referência
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Método de produção 19

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Catalysts: Red 21 Solvents: Acetonitrile ;  2 min, rt; 2 h, rt
Referência
One-pot Suzuki coupling of aromatic amines via visible light photocatalyzed metal free borylation using t-BuONO at room temperature
Ahammed, Sabir; et al, Tetrahedron Letters, 2016, 57(14), 1551-1554

Método de produção 20

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Referência
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Método de produção 21

Condições de reacção
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
Referência
Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis
Firth, James D.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  6 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature
Zhu, Wei; et al, Organic Letters, 2006, 8(2), 261-263

Método de produção 23

Condições de reacção
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
Referência
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Método de produção 24

Condições de reacção
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Referência
Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature
Marciasini, Ludovic D.; et al, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

Método de produção 25

Condições de reacção
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referência
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Método de produção 26

Condições de reacção
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Referência
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Fornecedores recomendados
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente